molecular formula AuN3O9 B077372 Gold trinitrate CAS No. 13464-77-2

Gold trinitrate

Cat. No.: B077372
CAS No.: 13464-77-2
M. Wt: 382.98 g/mol
InChI Key: ZVUZTTDXWACDHD-UHFFFAOYSA-N
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Description

Gold trinitrate, also known as gold(III) nitrate, is a chemical compound with the formula Au(NO₃)₃. It is a highly crystalline gold source that is compatible with nitrates and lower (acidic) pH environments. This compound is known for its oxidizing properties and is used in various scientific and industrial applications.

Mechanism of Action

Target of Action

Gold trinitrate, also known as glyceryl trinitrate (GTN), primarily targets the aldehyde dehydrogenase (ALDH) enzyme . ALDH plays a crucial role in the metabolism of aldehydes and is involved in the biotransformation of GTN . Another target of GTN is the JAK2/STAT3 signaling pathway , which plays a pivotal role in cancer cell migration, invasion, metastasis, and drug resistance .

Mode of Action

GTN interacts with its targets through a process known as biotransformation . It is converted by mitochondrial aldehyde dehydrogenase in smooth muscle cells to nitric oxide (NO), a potent vasodilator . This interaction results in the release of NO, leading to vasodilation . In the context of cancer, GTN inhibits the activation of JAK2, the upstream activator of STAT3, and mediates the S-nitrosylation of JAK2 .

Biochemical Pathways

The primary biochemical pathway involved in the action of GTN is the nitric oxide (NO) pathway . GTN is a prodrug that must be denitrated, with the nitrite anion or a related species further reduced to produce the active metabolite nitric oxide (NO) . This NO then causes vasodilation in both arteries and veins .

Pharmacokinetics

The pharmacokinetics of GTN are characterized by prominent intra- and inter-individual variability . It is metabolized in the liver to 1,2-glyceryl dinitrate (1,2-GDN), a significant vasodilator, and excreted by the kidney . The onset of action is within 1-3 minutes when administered sublingually, with a duration of action of 15-30 minutes . Tachyphlaxis, or rapid decrease in response to the drug, can occur with continuous use due to a decrease in tissue sulfhydryl groups .

Result of Action

The molecular and cellular effects of GTN’s action primarily involve vasodilation, which ultimately relieves conditions like angina pectoris . In the context of cancer, GTN has been shown to inhibit the migration and invasion of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of GTN. For instance, the transition to lower carbon power sources in the gold mining sector could potentially reduce greenhouse gas emissions, affecting the environmental impact of this compound . Furthermore, local and national policies governing the use of certain power sources can also influence the action of GTN .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gold trinitrate can be synthesized through the reaction of gold with concentrated nitric acid. The reaction typically involves dissolving gold in aqua regia (a mixture of nitric acid and hydrochloric acid) to form chloroauric acid, which is then treated with nitric acid to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced by dissolving gold in a mixture of nitric acid and hydrochloric acid, followed by the removal of excess acids and purification of the resulting this compound crystals. The process requires careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Gold trinitrate undergoes various chemical reactions, including:

    Oxidation: this compound can act as an oxidizing agent, facilitating the oxidation of other substances.

    Reduction: It can be reduced to elemental gold or other gold compounds under appropriate conditions.

    Substitution: this compound can participate in substitution reactions where the nitrate groups are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve reducing agents such as hydrazine or sodium borohydride.

    Reduction Reactions: Often carried out using reducing agents like ascorbic acid or sodium citrate.

    Substitution Reactions: Can involve ligands such as phosphines or thiols under controlled conditions.

Major Products Formed:

    Elemental Gold: Formed through reduction reactions.

    Gold Complexes: Formed through substitution reactions with various ligands.

Scientific Research Applications

Gold trinitrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.

    Biology: Employed in biological assays and imaging techniques due to its unique optical properties.

    Medicine: Investigated for its potential use in drug delivery systems and cancer therapy.

    Industry: Utilized in the production of high-purity gold and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Gold trinitrate can be compared with other gold compounds such as:

    Gold Chloride (AuCl₃): Similar in its oxidizing properties but differs in its reactivity and applications.

    Gold Cyanide (Au(CN)₂⁻): Used in gold plating and electroplating, with different chemical properties and applications.

    Gold Sulfide (Au₂S₃): Known for its use in semiconductor applications, with distinct chemical behavior compared to this compound.

This compound is unique due to its high oxidizing potential and compatibility with acidic environments, making it suitable for specific scientific and industrial applications.

Properties

IUPAC Name

gold(3+);trinitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Au.3NO3/c;3*2-1(3)4/q+3;3*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUZTTDXWACDHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Au+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AuN3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158841
Record name Gold trinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13464-77-2
Record name Gold trinitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gold trinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30158841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gold trinitrate
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